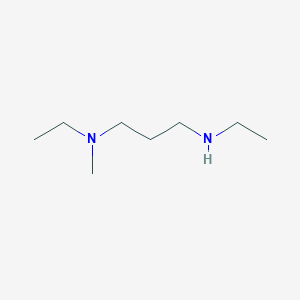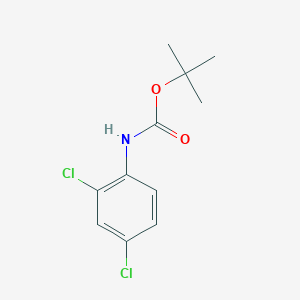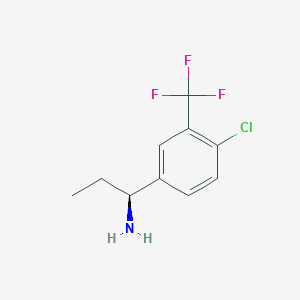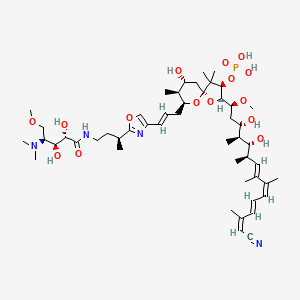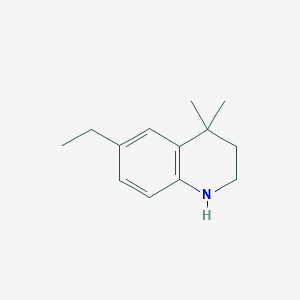![molecular formula C53H32 B13149469 8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene typically involves multi-step organic reactions. One common method includes the coupling of 9,9’-spirobi[fluorene] with diphenylfluoranthene under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce hydrofluorene compounds .
Applications De Recherche Scientifique
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of OLEDs, OPV devices, and other organic electronic components
Mécanisme D'action
The mechanism of action of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene involves its interaction with specific molecular targets and pathways. In OLEDs, for example, the compound acts as an electron transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer . This process is crucial for the device’s overall efficiency and performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Spirobi[fluorene]: A precursor and structurally similar compound used in similar applications.
Diphenylfluoranthene: Another related compound with comparable properties and uses.
Uniqueness
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene stands out due to its unique combination of structural features, which provide enhanced stability and performance in electronic applications. Its ability to act as both an electron transport and blocking material makes it particularly valuable in the development of high-efficiency OLEDs and OPV devices .
Propriétés
Formule moléculaire |
C53H32 |
|---|---|
Poids moléculaire |
668.8 g/mol |
Nom IUPAC |
2-(7,10-diphenylfluoranthen-8-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C53H32/c1-3-15-33(16-4-1)43-32-44(50(35-17-5-2-6-18-35)52-42-25-14-20-34-19-13-24-41(49(34)42)51(43)52)36-29-30-40-39-23-9-12-28-47(39)53(48(40)31-36)45-26-10-7-21-37(45)38-22-8-11-27-46(38)53/h1-32H |
Clé InChI |
ROUXVCUZKANIJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


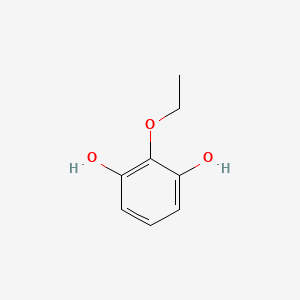

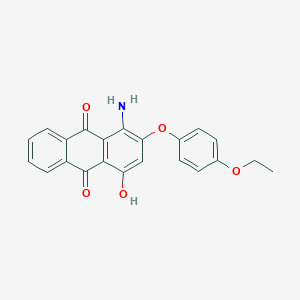
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
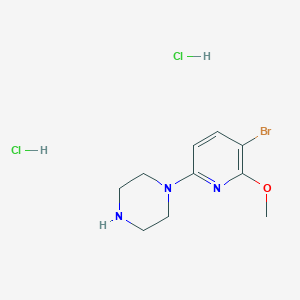
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
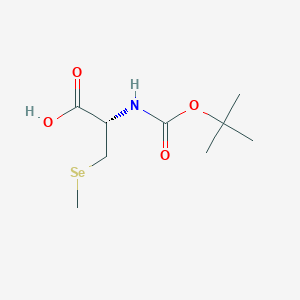
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
